4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
VWFULWSBANHMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Thiourea and 2-Bromo-4-methylaniline
The most commonly reported method for synthesizing 4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 2-bromo-4-methylaniline with thiourea under reflux conditions in an aqueous or suitable solvent medium. This method is well-established for preparing thiazole derivatives with various substituents on the phenyl ring.
- Reactants: 2-bromo-4-methylaniline + thiourea
- Conditions: Reflux in aqueous or alcoholic solvent, sometimes with a catalyst or acid/base to facilitate cyclization.
- Product: this compound
- The reaction proceeds via formation of an intermediate isothiocyanate or thiourea adduct, which cyclizes to the thiazole ring.
- Yields typically range from 70% to 88%, depending on reaction time, temperature, and solvent choice.
- The reaction is straightforward and scalable for laboratory synthesis.
Synthesis via 2-Bromo-4-methylphenyl Isothiocyanate and Thiourea
An alternative approach involves the initial preparation of 2-bromo-4-methylphenyl isothiocyanate, which is then reacted with thiourea to form the thiazole ring.
- Step 1: Synthesis of 2-bromo-4-methylphenyl isothiocyanate from 2-bromo-4-methylaniline using thiophosgene or equivalent reagents.
- Step 2: Reaction of the isothiocyanate intermediate with thiourea under controlled conditions.
- Outcome: Formation of this compound with good purity and yield.
This method offers better control over intermediate purity and can sometimes improve overall yield and selectivity.
Green Chemistry Approaches
Emerging methods include microwave-assisted synthesis and visible-light-induced reactions, which provide greener and more efficient alternatives:
- Microwave-assisted synthesis: Shortens reaction times significantly, improves yield, and reduces solvent usage.
- Visible-light-induced synthesis: Uses photocatalysts to promote cyclization under mild conditions, enhancing sustainability.
Analytical Data Supporting Preparation
The synthesized compound's structure and purity are confirmed by various spectroscopic methods:
| Analytical Technique | Key Observations for this compound |
|---|---|
| Infrared Spectroscopy (IR) | Characteristic N–H stretching bands (around 3100–3200 cm⁻¹), C–Br stretching (~660–700 cm⁻¹), C–S and C=N stretches indicative of thiazole ring (approx. 720–1650 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | Proton signals corresponding to aromatic protons, methyl group, thiazole ring protons; Carbon NMR confirms aromatic and heterocyclic carbons |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight 285.16 g/mol |
| Melting Point | Typically in the range of 105–140 °C depending on purity and preparation method |
Comparative Data Table for Preparation Yields and Conditions
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reaction of 2-bromo-4-methylaniline with thiourea | 2-bromo-4-methylaniline, thiourea | Reflux in aqueous/alcoholic solvent | 70–88 | Simple, widely used |
| Reaction via 2-bromo-4-methylphenyl isothiocyanate | 2-bromo-4-methylphenyl isothiocyanate, thiourea | Room temp or mild heating | 75–85 | Higher purity, controlled step |
| Microwave-assisted synthesis | Same as above | Microwave irradiation, short time | 80–90 | Faster, greener |
| Visible-light-induced synthesis | Same as above with photocatalyst | Visible light, ambient temp | 65–80 | Environmentally friendly |
Research Results and Observations
- The classical thiourea method remains the most practical for routine synthesis, balancing yield and operational simplicity.
- Spectral data confirm the successful formation of the thiazole ring and substitution pattern.
- Variations in substituents on the phenyl ring, such as bromine and methyl groups, significantly affect the biological activity and chemical reactivity of the compound.
- The compound exhibits promising antimicrobial and anticancer activities, making its efficient synthesis important for medicinal chemistry research.
Summary and Recommendations
The preparation of this compound is well-established through the reaction of 2-bromo-4-methylaniline with thiourea or via isothiocyanate intermediates. Both methods yield the target compound with good efficiency and purity. Advances in green synthesis methods offer promising alternatives for more sustainable production.
For researchers aiming to prepare this compound, the classical reflux method is recommended for ease and reproducibility, while microwave-assisted synthesis can be considered for rapid and environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the thiazole ring contributes to its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
ADME and Toxicity Profiles
- 4-(4-Bromophenyl)-thiazol-2-amine : High gastrointestinal absorption (85–90%) but moderate blood-brain barrier penetration .
- 4-(4-Methoxyphenyl)-thiazol-2-amine : Improved metabolic stability due to methoxy group .
- 4-(3-Bromo-2-thienyl)-thiazol-2-amine : Classified as hazardous (GHS Category 3) with acute toxicity .
Key Research Findings
- Substituent position significantly impacts bioactivity: Para-bromo derivatives show higher antimicrobial activity, while ortho-bromo derivatives may enhance steric interactions in target binding .
- Electron-withdrawing groups (e.g., nitro) reduce solubility but improve anticancer activity .
- Thiophene-based analogs exhibit unique electronic properties, broadening applications in materials science .
Biological Activity
4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound's structure features a thiazole ring, which is known for its pharmacological potential, and a brominated phenyl group that may enhance its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is primarily attributed to its ability to inhibit bacterial growth by disrupting essential metabolic pathways. Studies have shown that compounds with similar thiazole structures can effectively target both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
| This compound | Candida albicans | 10 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's cytotoxic effects are believed to result from its interaction with specific cellular targets involved in proliferation and apoptosis.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (µM) | Comparison to Standard Drug (5-Fluorouracil) |
|---|---|---|
| This compound | 8.5 | Comparable |
| Other Thiazole Derivative A | 10.0 | Less Active |
| Other Thiazole Derivative B | 7.0 | More Active |
The biological activity of this compound is linked to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors that play crucial roles in cell signaling pathways related to growth and survival.
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives significantly influences their biological activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish the compound's effectiveness:
Table 3: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-Withdrawing (e.g., Bromine) | Increases potency against microbial targets |
| Electron-Donating (e.g., Methyl) | Enhances anticancer activity in certain contexts |
Case Study 1: Antimicrobial Efficacy
In a study involving the synthesis of various thiazole derivatives, including this compound, researchers found that this compound demonstrated comparable antimicrobial activity to standard antibiotics like norfloxacin and fluconazole. The study utilized a turbidimetric method to evaluate the antimicrobial effects against multiple strains.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound revealed that it effectively inhibited MCF7 cell proliferation with an IC50 value similar to established chemotherapeutic agents. Molecular docking studies provided insights into its binding affinity for target proteins involved in cancer progression.
Q & A
Q. What are the established synthetic routes for 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine?
The compound can be synthesized via condensation reactions between substituted phenylthiazole precursors and aldehydes. For example, a method analogous to 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine involves refluxing 2-amino-4-(substituted phenyl)thiazole with aromatic aldehydes in ethanol, catalyzed by glacial acetic acid . Optimization of reaction time (2–5 hours), solvent polarity, and stoichiometry is critical for yield improvement. Characterization typically employs NMR, FTIR, and mass spectrometry.
Q. What crystallographic techniques are used to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s derivatives (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ) crystallize in monoclinic systems (space group P2₁) with unit cell parameters refined using SHELXL . Data collection involves Bruker APEX-II CCD detectors, with absorption corrections via SADABS. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (Example Compound) |
|---|---|
| Space group | P2₁ |
| a (Å) | 6.1169(7) |
| b (Å) | 7.4708(8) |
| c (Å) | 18.2536(18) |
| β (°) | 97.975(11) |
| R₁ (I > 2σ(I)) | 0.048 |
| wR₂ (all data) | 0.062 |
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this thiazol-2-amine derivative?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like cyclin-dependent kinases (CDKs) or antimicrobial enzymes can be performed using software like AutoDock Vina. For example, derivatives with planar thiazole rings show enhanced π-π stacking in enzyme active sites, as seen in CDK inhibitors .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. For instance, thiazole ring torsion angles may differ due to crystal packing forces. Hybrid approaches, such as variable-temperature NMR or dynamic SCXRD studies, reconcile these differences .
Q. How does substituent variation (e.g., bromo vs. methyl groups) affect pharmacological properties?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance metabolic stability but reduce solubility. The 2-bromo-4-methylphenyl moiety increases lipophilicity, improving membrane permeability in antimicrobial assays, as observed in analogs like N-(thiazol-2-yl)benzenesulfonamides .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include byproduct formation (e.g., oxidation of thiazole rings) and solvent choice. Column chromatography or recrystallization from DMF/ethanol mixtures (as in ) achieves >95% purity. Monitoring via HPLC with UV detection (λ = 254 nm) is recommended.
Methodological Considerations
Q. How to optimize reaction conditions for derivatives with steric hindrance?
For bulky substituents (e.g., tert-butyl groups), microwave-assisted synthesis reduces reaction time and improves yields. Solvents like DMF or THF enhance solubility, while palladium-catalyzed cross-coupling introduces aryl halides selectively .
Q. What analytical techniques validate hydrogen bonding in crystal structures?
SCXRD identifies intermolecular interactions (e.g., C–H···π contacts). Hirshfeld surface analysis quantifies interaction percentages, while IR spectroscopy confirms hydrogen bonding via O–H/N–H stretching shifts .
Data Interpretation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
